molecular formula C50H61NO18 B564247 7-Xylosyltaxol B CAS No. 90352-19-5

7-Xylosyltaxol B

Cat. No. B564247
CAS RN: 90352-19-5
M. Wt: 964.027
InChI Key: HWPZOSPUENCAFV-OYZFOJEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the compound Paclitaxel . Paclitaxel is a compound extracted from the Pacific yew tree with antineoplastic activity . It binds to tubulin and inhibits the disassembly of microtubules .


Synthesis Analysis

The synthesis of 7-Xylosyltaxol B involves a three-step reaction: redox, acetylation, and deacetylation . The mixture of taxols prepared from 10-deacetyl-7-xylosyltaxanes is separated by column chromatography on silica gel to afford Taxol, Taxol B (Cephalomannine), and Taxol C . The mixture of Taxol B and Taxol C is then converted to Docetaxel by Schwartz’s reagent .


Molecular Structure Analysis

The molecular formula of 7-Xylosyltaxol B is C52H59NO18 . Its molecular weight is 986.02 .


Chemical Reactions Analysis

7-Xylosyltaxol B is a derivative of Paclitaxel, which binds to tubulin and inhibits the disassembly of microtubules . This is the primary chemical reaction associated with 7-Xylosyltaxol B.

Scientific Research Applications

  • Transport and Absorption in Intestinal Cells : A study by Jiang et al. (2010) investigated the transepithelial flux of 7-Xylosyl-10-deacetylpaclitaxel using human colonic cell line Caco-2 as a model. They found that its absorption in the intestinal tract is partially counteracted by an efflux pump, presumably P-glycoprotein.

  • Role in Apoptosis of Cancer Cells : Research by Jiang et al. (2011) demonstrated that 7-Xylosyl-10-deacetylpaclitaxel targets the mitochondrial permeability transition pore (mPTP) in PC-3 cancer cells. This action is related to its role in inducing apoptosis, a programmed cell death crucial for cancer treatment.

  • Development of Immunoassay for Paclitaxel : A study by Chao et al. (2013) developed an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a monoclonal antibody against paclitaxel, for which 7-xylosyltaxol was used in the immunization process.

  • Comparative Analysis in Different Habitats and Parts of Plants : Research by Shaoshuai et al. (2013) analyzed the content of 7-xylosyltaxol in different parts of the Taxus wallichiana var. mairei plant, collected from various locations. This study provides insights into the environmental factors influencing the synthesis and accumulation of 7-xylosyltaxol.

Safety And Hazards

7-Xylosyltaxol B is for research use only and is not for human or veterinary use . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Avoid repeated freeze and thaw cycles .

properties

IUPAC Name

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZOSPUENCAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Xylosyltaxol B

Citations

For This Compound
9
Citations
B Xue, J Zhao, Y Fan, S Chen, W Li… - Chemistry & …, 2020 - Wiley Online Library
… Standards of 10-deacetyl-7-xylosyltaxol, 10-deacetyl-7-xylosyltaxol B, 10-deacetyl-7-xylosyltaxol C, and Taxol, Taxol B, and Taxol C were purchased from National Standards Center of …
Number of citations: 14 onlinelibrary.wiley.com
ZR Flores-Bustamante, FN Rivera-Orduna… - The Journal of …, 2010 - nature.com
Paclitaxel is a potent and widely used antitumor agent. Considerable worldwide research efforts have been carried out on different production alternatives. Since the description of the …
Number of citations: 133 www.nature.com
YV Il'ichev, L Alquier - Journal of chromatographic science, 2011 - academic.oup.com
… A 13-Taxane HPLC Mix Standard containing 10-deacetylbaccatin III, baccatin III, 10-deacetyl-7xylosyltaxol B, taxinine M, 10-deacetyl-7-xylosyltaxol, 10deacetyl-7-xylosyltaxol C, 10-…
Number of citations: 3 academic.oup.com
LK Shao, DC Locke - Analytical chemistry, 1998 - ACS Publications
… Comparison of the MECC taxane separation with that by HPLC shows that the migration order of taxinine M (5) and 10-deacetyl-7-xylosyltaxol B (4) is reversed. Indeed, taxanes 1, 2, 3, …
Number of citations: 15 pubs.acs.org
L Langhansova, P Marsik, P Landa… - I International Symposium …, 2006 - actahort.org
Biotechnology methods of use of plant cell as well as organized cultures in different bioreactors has overcome several inconveniences for the production of both plant biomass and …
Number of citations: 2 www.actahort.org
M Zalewska, K Wilk, H Milnerowicz - Acta poloniae pharmaceutica, 2013 - ptfarm.pl
Due to the low therapeutic index of anti-cancer drugs, they should be closely monitored for evidence of potential contamination that may be of high toxicity and not to have the desired …
Number of citations: 9 ptfarm.pl
VS Parmar, A Jha, KS Bisht, P Taneja, SK Singh… - Phytochemistry, 1999 - Elsevier
Yew trees, taxonomically classified under the genus Taxus, are sources of a number of physiologically active compounds of different classes. Taxane derivatives with various carbon …
Number of citations: 192 www.sciencedirect.com
T Vaněk, J Malá, D Šaman, I Šilhavá - Planta medica, 1999 - thieme-connect.com
… 1 0-Deacetyl-7-xylosyltaxol B Paclitaxel …
Number of citations: 11 www.thieme-connect.com
T Vaněk, D Veselá, J Malá, R Podlipná, D Šaman… - Biotechnology …, 1996 - Springer
In callus cultures of Taxus baccata grown on agar media according to Murashige and Skoog supplemented with different growth hormones 8 taxol analogues were identified. …
Number of citations: 5 link.springer.com

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